

Spectroscopic comparison of 3,6-Pyridazinedicarboxylic acid and its derivatives

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Compound of Interest

Compound Name: 3,6-Pyridazinedicarboxylic acid

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A Spectroscopic Guide to 3,6-Pyridazinedicarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **3,6-pyridazinedicarboxylic acid** and its common derivatives, the dimethyl ester and the diamide. The information herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3,6-pyridazinedicarboxylic acid** and its dimethyl ester and diamide derivatives. This data is a compilation of experimentally available information and predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity
3,6-Pyridazinedicarboxylic acid	-COOH	~13.0 - 14.0	broad singlet
Pyridazine-H		~8.0 - 8.5	singlet
Dimethyl 3,6-pyridazinedicarboxylate	-OCH ₃	~3.9	singlet
Pyridazine-H		~7.8 - 8.3	singlet
3,6-Pyridazinedicarboxamide	-CONH ₂	~7.5 and ~8.0	broad singlets
Pyridazine-H		~7.7 - 8.2	singlet

Table 2: ¹³C NMR Spectroscopic Data

Compound	C=O Carbon (ppm)	Pyridazine C3/C6 (ppm)	Pyridazine C4/C5 (ppm)	Other Carbons (ppm)
3,6-Pyridazinedicarboxylic acid[1]	~165	~150	~130	-
Dimethyl 3,6-pyridazinedicarboxylate (Predicted)	~164	~149	~129	-OCH ₃ : ~53
3,6-Pyridazinedicarboxamide (Predicted)	~167	~151	~128	-

Table 3: IR Spectroscopic Data (Predicted)

Compound	O-H Stretch (cm-1)	N-H Stretch (cm-1)	C=O Stretch (cm-1)	C-N Stretch (cm-1)
3,6-Pyridazinedicarboxylic acid	2500-3300 (broad)	-	1680-1710	-
Dimethyl 3,6-pyridazinedicarboxylate	-	-	1720-1740	-
3,6-Pyridazinedicarboxamide	-	3100-3500 (two bands)	1640-1680	1350-1450

Table 4: UV-Vis Spectroscopic Data (in Methanol) (Predicted)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
3,6-Pyridazinedicarboxylic acid	~270-280	Moderate
Dimethyl 3,6-pyridazinedicarboxylate	~275-285	Moderate
3,6-Pyridazinedicarboxamide	~280-290	Moderate

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
- Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O).
- ^1H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ¹³C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

- IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid samples: Analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Liquid samples: Analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Data is typically reported in wavenumbers (cm⁻¹).

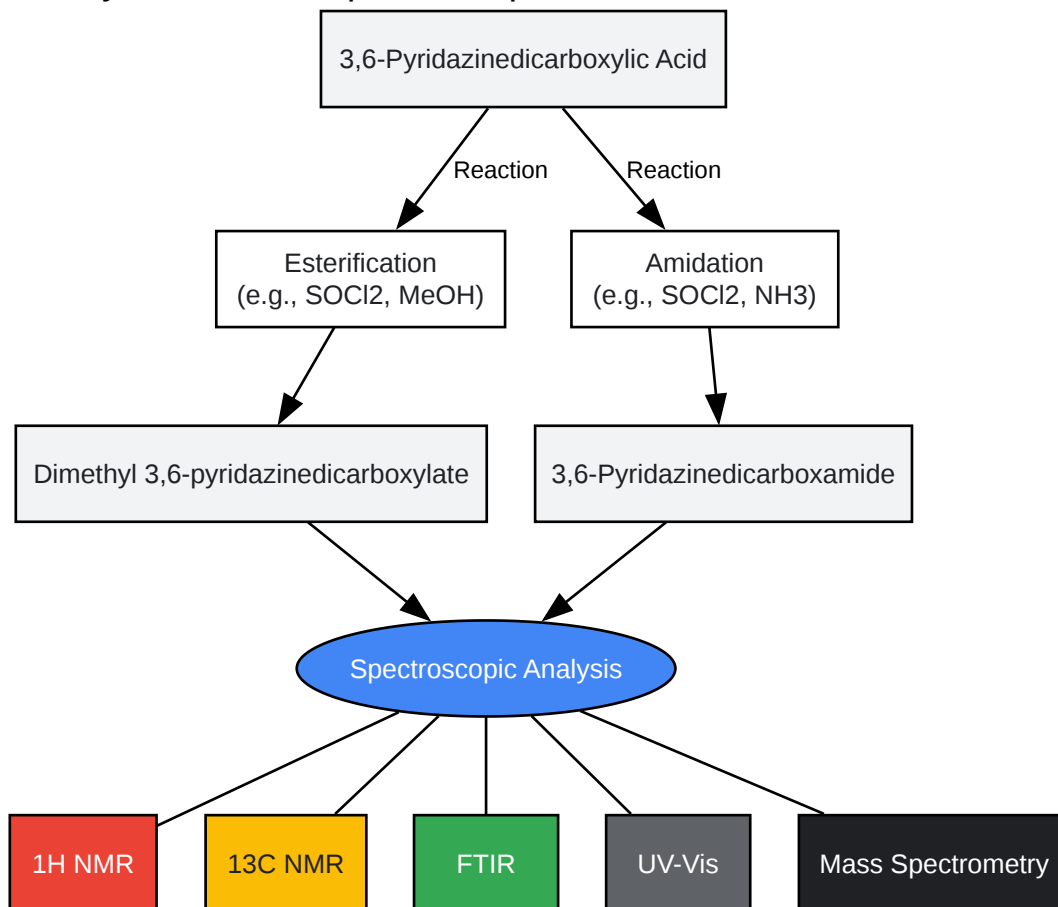
UV-Visible (UV-Vis) Spectroscopy

- UV-Vis spectra are recorded on a double-beam spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.
- The absorbance is measured over a wavelength range of approximately 200-800 nm.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of **3,6-pyridazinedicarboxylic acid** derivatives and their subsequent spectroscopic analysis.

Synthesis and Spectroscopic Characterization Workflow



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Caption: Synthetic routes to derivatives and subsequent analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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